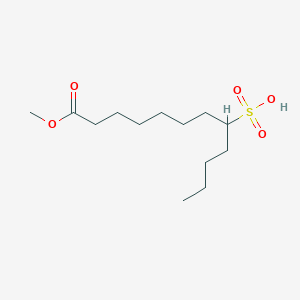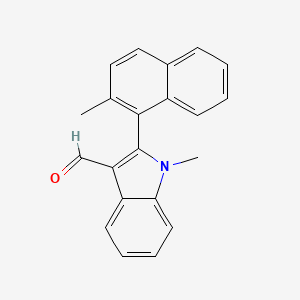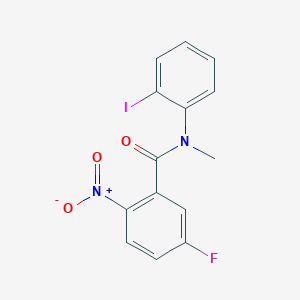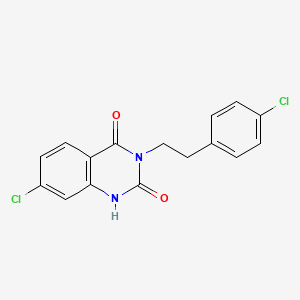![molecular formula C20H16OS B14222315 S-[4-(4-phenylphenyl)phenyl] ethanethioate CAS No. 529514-65-6](/img/structure/B14222315.png)
S-[4-(4-phenylphenyl)phenyl] ethanethioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
S-[4-(4-phenylphenyl)phenyl] ethanethioate is a chemical compound known for its unique structure and properties It is a thioester derivative, which means it contains a sulfur atom bonded to an acyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of S-[4-(4-phenylphenyl)phenyl] ethanethioate typically involves the reaction of 4-(4-phenylphenyl)phenyl thiol with ethanoyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:
4-(4-phenylphenyl)phenyl thiol+ethanoyl chloride→S-[4-(4-phenylphenyl)phenyl] ethanethioate+HCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps for purification and quality control to ensure the compound meets the required specifications for its intended applications.
Analyse Chemischer Reaktionen
Types of Reactions
S-[4-(4-phenylphenyl)phenyl] ethanethioate can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thioester group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiol.
Substitution: The acyl group can be substituted with other functional groups through nucleophilic acyl substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles such as amines or alcohols can react with the acyl group under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding thiol.
Substitution: Amides or esters, depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
S-[4-(4-phenylphenyl)phenyl] ethanethioate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme activity.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
Wirkmechanismus
The mechanism of action of S-[4-(4-phenylphenyl)phenyl] ethanethioate involves its interaction with specific molecular targets. The compound can act as an acylating agent, transferring its acyl group to nucleophilic sites on proteins or other biomolecules. This acylation can modulate the activity of enzymes or alter the function of proteins, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
S-phenyl ethanethioate: A simpler thioester with a phenyl group instead of the more complex 4-(4-phenylphenyl)phenyl group.
Thioacetic acid S-phenyl ester: Another thioester with a similar structure but different substituents.
Uniqueness
S-[4-(4-phenylphenyl)phenyl] ethanethioate is unique due to its bulky and complex aromatic structure, which can influence its reactivity and interactions with other molecules. This structural complexity can provide advantages in specific applications, such as increased selectivity in biochemical assays or enhanced stability in industrial processes.
Eigenschaften
CAS-Nummer |
529514-65-6 |
|---|---|
Molekularformel |
C20H16OS |
Molekulargewicht |
304.4 g/mol |
IUPAC-Name |
S-[4-(4-phenylphenyl)phenyl] ethanethioate |
InChI |
InChI=1S/C20H16OS/c1-15(21)22-20-13-11-19(12-14-20)18-9-7-17(8-10-18)16-5-3-2-4-6-16/h2-14H,1H3 |
InChI-Schlüssel |
WRODSAQSAYKDIU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)SC1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1,3-Difluoro-2-[(4-fluorophenyl)ethynyl]-5-(pent-4-en-1-yl)benzene](/img/structure/B14222239.png)


![1-[3-(Trimethylsilyl)propyl]-3-{[3-(trimethylsilyl)propyl]sulfanyl}-1H-indole](/img/structure/B14222260.png)
![N-{2-(Methylsulfanyl)-1-[3-(trifluoromethyl)phenyl]ethylidene}hydroxylamine](/img/structure/B14222274.png)



![1H-Pyrrolo[2,3-b]pyridine, 5-bromo-1-(2-chloroethyl)-](/img/structure/B14222309.png)

![Bicyclo[2.2.1]heptan-2-yl but-2-enoate](/img/structure/B14222321.png)
![2-{[4-(2,6-Dichlorophenyl)piperidin-1-yl]methyl}-1-propyl-1H-indole](/img/structure/B14222329.png)
![3-[[(1R)-2,3-dihydro-1H-inden-1-yl]amino]propane-1-sulfonic acid](/img/structure/B14222332.png)
